Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate
Overview
Description
Scientific Research Applications
Synthesis of Organic Compounds
- Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate serves as an intermediate in the synthesis of various organic compounds. Saitô, Komada, and Moriwake (2003) discuss its use in the production of diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino- 3-hydroxysuccinate, an important compound in organic chemistry (Saitô, Komada, & Moriwake, 2003).
Alkylation of β-Hydroxycarboxylic Esters
- It is also utilized in the diastereoselective α-alkylation of β-hydroxycarboxylic esters. Research by Seebach, Aebi, and Wasmuth (2003) elaborates on this process, highlighting the transformation of diethyl (S)-( − )-malate into allylated products (Seebach, Aebi, & Wasmuth, 2003).
Synthesis of Amino Acids
- Pan Xian-hua (2011) demonstrates the synthesis of (2R,3S)-2-amino-3-hydroxysuccinic acid hydrochloride using diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, underscoring its role in producing amino acid derivatives (Pan Xian-hua, 2011).
Production of Aziridine Derivatives
- The compound is involved in the production of aziridine derivatives, as detailed by Legters, Thijs, and Zwanenburg (1991). They describe the transformation of diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate (Legters, Thijs, & Zwanenburg, 1991).
Development of New Compounds
- The synthesis of new chemical entities like diethyl 2-(3-methoxypropyl) succinate involves diethyl (2S,3S)-2-bromo-3-hydroxysuccinate as a precursor, as demonstrated in research by Hua Wen-hao (2009) (Hua Wen-hao, 2009).
Kinetic and Thermodynamic Studies
- It plays a role in kinetic and thermodynamic studies, like the synthesis and characterization of 2H-chromene derivatives, as discussed by Asheri, Shahraki, and Habibi‐Khorassani (2018). Their research focuses on the synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate and its properties (Asheri, Shahraki, & Habibi‐Khorassani, 2018).
Metabolic Studies
- In the field of pharmacology, diethyl (2S,3S)-2-bromo-3-hydroxysuccinate is involved in the study of drug metabolism. Morioka et al. (1996) investigated the metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in rats, which is related to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate's metabolic pathways (Morioka et al., 1996).
Synthesis of Phycocyanobilin
- The compound is also used in the synthesis of phycocyanobilin, a pigment found in cyanobacteria. Ngwe et al. (1994) describe the regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, a step in the synthesis of phycocyanobilin (Ngwe et al., 1994).
Alkylation of Methylene Compounds
- The alkylation of active methylene compounds using diethyl (2S,3S)-2-bromo-3-hydroxysuccinate has been studied. Kurihara et al. (1981) explored the stereospecific and stereoselective reactions involving alcohols, diethyl azodicarboxylate, and triphenylphosphine (Kurihara et al., 1981).
Asymmetric Synthesis
- It is integral to asymmetric synthesis, as shown in the work of Shneine (2018) on synthesizing unnatural diethyl 2-hydroxysuccinate, a component of Annonin I (Shneine, 2018).
Solid-Phase Peptide Synthesis
- Spengler et al. (2010) utilized diethyl (2S,3S)-2-azido-3-hydroxysuccinate, a related compound, for synthesizing orthogonally protected l-threo-β-ethoxyasparagine, a building block for solid-phase peptide synthesis (Spengler et al., 2010).
properties
IUPAC Name |
diethyl (2S,3S)-2-bromo-3-hydroxybutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUUAOSLJEHMN-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](C(=O)OCC)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447781 | |
Record name | AG-H-24230 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate | |
CAS RN |
80640-14-8 | |
Record name | AG-H-24230 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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